Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Description
This compound belongs to the benzenesulfonyl fluoride class, characterized by a sulfonyl fluoride (-SO₂F) group at the para position of a benzene ring substituted with a 2-oxazolyl moiety. The oxazolyl ring is further functionalized with a 4-(dimethylamino)phenyl group at its 5-position. The dimethylamino group (-N(CH₃)₂) confers electron-donating properties, influencing the compound’s electronic profile and reactivity. Sulfonyl fluorides are notable for their role as covalent inhibitors in chemical biology and medicinal chemistry due to their selective reactivity with serine or cysteine residues in enzymes .
Properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNBJGUUAOGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392983 | |
| Record name | Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-56-4 | |
| Record name | Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Condensation of Sulfonyl Benzoyl Chlorides
4-Fluorosulfonyl-benzoyl chloride reacts with p-dimethylamino-α-aminoacetophenone in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. This step forms an intermediate amide via nucleophilic acyl substitution.
Step 2: Cyclodehydration to Form Oxazole
The amide undergoes cyclodehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80–100°C). This intramolecular dehydration closes the oxazole ring, yielding the target compound.
Key Advantages :
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Avoids post-synthetic fluorination by starting with a fluorosulfonyl precursor.
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High regioselectivity due to the electron-donating dimethylamino group directing cyclization.
Halogen Exchange from Sulfonyl Chloride Intermediate
An alternative approach synthesizes the sulfonyl chloride derivative first, followed by chlorine-to-fluorine exchange (Figure 2).
Step 1: Synthesis of Sulfonyl Chloride
4-Chlorosulfonyl-benzoyl chloride is condensed with p-dimethylamino-α-aminoacetophenone under conditions analogous to Section 1. Cyclodehydration yields 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]benzenesulfonyl chloride.
Step 2: Fluorination with Bifluoride Salts
The sulfonyl chloride is treated with potassium bifluoride (KHF₂) in a biphasic solvent system (e.g., acetonitrile/water, 7:1 v/v) at room temperature for 18 hours. The nucleophilic displacement of chlorine by fluoride proceeds via an SN₂ mechanism, achieving >90% conversion in optimized batches.
Optimization Insights :
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Solvent Choice : Acetonitrile enhances fluoride nucleophilicity while minimizing hydrolysis.
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Catalysis : Tetrabutylammonium chloride (1 mol%) accelerates the reaction by phase-transfer effects.
Comparative Analysis of Preparation Methods
Mechanistic Considerations and Side Reactions
Cyclodehydration Mechanism
The cyclodehydration step proceeds via protonation of the amide carbonyl, followed by intramolecular attack of the α-amino group to form the oxazole ring. The dimethylamino group stabilizes the transition state through resonance, favoring regioselective cyclization.
Fluorination Side Reactions
Competitive hydrolysis of sulfonyl chloride to sulfonic acid is mitigated by:
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Controlled pH : Maintaining neutral to slightly basic conditions with aqueous KF/KHF₂.
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Anhydrous Solvents : Minimizing water content in non-polar phases.
Industrial and Laboratory-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The oxazole ring and the dimethylamino group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the oxazole ring can produce oxazole N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
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Inhibition of Protein Kinases :
- The oxazole derivatives related to this compound have been identified as inhibitors of various protein kinases, including VEGFR2, CDK2, and CDK4. These kinases are critical in regulating cell function and are often implicated in cancer and other diseases characterized by abnormal cell signaling pathways .
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Potential Anticancer Agents :
- Research suggests that compounds like benzenesulfonyl fluoride derivatives can serve as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and metastasis. The modulation of kinase activity can lead to apoptosis in cancer cells, making these compounds valuable in the development of targeted cancer therapies .
- Biological Activity :
Case Study 1: VEGFR2 Inhibition
A study demonstrated that derivatives of benzenesulfonyl fluoride effectively inhibited VEGFR2, a receptor tyrosine kinase involved in angiogenesis. In vitro assays showed a significant reduction in cell proliferation and migration in endothelial cells treated with these compounds. This suggests potential for therapeutic use in diseases characterized by excessive vascular growth, such as tumors .
Case Study 2: CDK Inhibition
Another investigation focused on the inhibitory effects of benzenesulfonyl fluoride derivatives on cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. The study found that certain derivatives led to reduced phosphorylation of target substrates, indicating effective CDK inhibition. This reinforces the compound's potential as a lead structure for developing new anticancer drugs targeting CDK pathways .
Biochemical Research Applications
- Modulation of Enzyme Activity :
- Development of Diagnostic Tools :
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor cell proliferation . The compound’s sulfonyl fluoride group is crucial for its inhibitory activity, as it forms a covalent bond with the enzyme’s active site residues.
Comparison with Similar Compounds
Comparison with Sulfonyl Chloride Analogs
The closest structural analog is Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- (). Key differences:
- Reactivity : Sulfonyl fluorides exhibit slower hydrolysis rates compared to sulfonyl chlorides, making them more stable in aqueous environments. This stability is critical for applications requiring prolonged shelf life or controlled reactivity in biological systems.
- Leaving Group Potential: Fluoride is a poorer leaving group than chloride, which reduces undesired side reactions (e.g., nucleophilic substitutions) and enhances selectivity in covalent bond formation .
Comparison with Isoxazolyl-Substituted Sulfonyl Chlorides
5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride () differs in:
- Heterocyclic Substituent: The isoxazolyl group (1,2-oxazole) vs. oxazolyl (1,3-oxazole) alters ring electronics.
- Methyl Substitution : The additional methyl group at the benzene ring (2-methyl) increases steric hindrance, which may reduce binding affinity in enzyme inhibition compared to the unsubstituted benzene in the target compound .
Comparison with Benzenesulfonamide Derivatives
Compounds like 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide () highlight functional group differences:
- Sulfonamide (-SO₂NH₂) vs. Sulfonyl Fluoride (-SO₂F): Sulfonamides are weaker electrophiles and commonly used as non-covalent enzyme inhibitors (e.g., carbonic anhydrase inhibitors). In contrast, sulfonyl fluorides act as covalent modifiers, enabling irreversible target engagement .
- Biological Applications : Sulfonamides dominate antimicrobial therapy, whereas sulfonyl fluorides are emerging in proteomics and targeted degradation (e.g., PROTACs).
Thiazolidinone-Based Analogs
5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-2-thioxo-4-thiazolidinone () shares the dimethylaminophenyl motif but diverges in core structure:
- Thiazolidinone vs. This compound’s predicted properties (e.g., boiling point: 638.2±65.0°C, density: 1.42±0.1 g/cm³) suggest higher molecular weight and polarity compared to the benzenesulfonyl fluoride derivative .
Research Implications
The dimethylaminophenyl-oxazolyl motif in the target compound enhances electron donation to the sulfonyl fluoride, balancing reactivity and stability. This makes it a promising candidate for targeted covalent inhibitors in drug discovery. Further studies should explore its kinetic selectivity (kinact/KI) compared to chloride analogs and assess toxicity profiles.
Biological Activity
Overview
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- (CAS No. 138219-56-4) is a complex organic compound notable for its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects. The compound features a benzenesulfonyl fluoride moiety linked to an oxazole ring, which is further substituted with a dimethylamino phenyl group. This unique structure contributes to its diverse biochemical interactions and therapeutic potential.
The primary biochemical activity of this compound lies in its role as an enzyme inhibitor , particularly against human neutrophil elastase (hNE), a serine proteinase involved in inflammatory processes and extracellular matrix degradation. By inhibiting hNE, the compound can modulate inflammatory responses and protect tissue integrity.
Inhibition Mechanism
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- forms a covalent bond with the serine residue at the active site of hNE, resulting in a stable acyl-enzyme complex. This interaction effectively inhibits the enzyme's activity, leading to reduced degradation of extracellular matrix components and modulation of inflammation .
Cellular Effects
In laboratory studies, this compound has demonstrated significant effects on various cell types:
- Immune Cells : It inhibits hNE activity in neutrophils, leading to decreased inflammation and tissue damage.
- NADPH Oxidase Activation : Similar compounds have been shown to inhibit NADPH oxidase activation in phagocytes, which is crucial for reactive oxygen species production during immune responses .
Research Findings
Research has indicated that benzenesulfonyl fluoride derivatives exhibit various biological activities, including:
- Anticancer Properties : Studies have explored its potential as an anticancer agent by targeting carbonic anhydrase IX, which is overexpressed in certain tumors. This suggests a possible role in cancer therapy .
- Antimicrobial Activity : Some derivatives have shown significant inhibitory effects against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Several studies have evaluated the biological activity of benzenesulfonyl fluoride and its derivatives:
- Inhibition of hNE : A study demonstrated that benzenesulfonyl fluoride effectively inhibited hNE activity, reducing inflammatory markers in vitro.
- Anti-inflammatory Effects : In vivo models showed that treatment with this compound led to significant reductions in carrageenan-induced paw edema, suggesting potent anti-inflammatory properties .
- Antimicrobial Efficacy : Compounds derived from benzenesulfonyl fluoride exhibited varying minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus, highlighting their potential as antimicrobial agents .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of benzenesulfonyl fluoride and its derivatives:
| Activity Type | Compound/Derivative | Effect/Outcome |
|---|---|---|
| Enzyme Inhibition | Benzenesulfonyl fluoride | Inhibits hNE activity; reduces inflammation |
| Anti-inflammatory | Benzenesulfonyl derivative | Significant reduction in paw edema (carrageenan model) |
| Antimicrobial | Various derivatives | Effective against E. coli (MIC 6.72 mg/mL) |
| Anticancer | Targeting carbonic anhydrase IX | Potential therapeutic applications in oncology |
Q & A
Q. What are the recommended synthetic routes for preparing Benzenesulfonyl fluoride derivatives with oxazole-based substituents?
The compound can be synthesized via a multi-step approach:
- Step 1 : Formation of the oxazole ring using a [3,3]-sigmatropic rearrangement strategy, as demonstrated in structurally related compounds .
- Step 2 : Functionalization of the benzene ring with sulfonyl fluoride groups using fluorosulfonylation reagents like sulfuryl fluoride (SO₂F₂) under controlled conditions .
- Step 3 : Characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Key methods include:
- X-ray crystallography to resolve the oxazole-sulfonyl fluoride spatial arrangement (e.g., as seen in analogous oxadiazole-sulfonyl fluoride structures) .
- FT-IR spectroscopy to confirm the sulfonyl fluoride group (S=O stretch at ~1370–1400 cm⁻¹ and S-F stretch at ~700–750 cm⁻¹) .
- HPLC-MS to detect impurities from incomplete fluorination or side reactions .
Q. What are the primary biochemical applications of sulfonyl fluoride derivatives in academic research?
Sulfonyl fluorides are widely used as:
- Covalent enzyme inhibitors : The fluoride group reacts selectively with serine hydrolases or proteases, enabling mechanistic studies (e.g., AEBSF analogs inhibit proteases in seizure models) .
- SuFEx click chemistry handles : Their stability in aqueous conditions allows bioconjugation or polymer synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways during oxazole-sulfonyl fluoride synthesis?
- Solvent selection : Use anhydrous THF or DMF to minimize hydrolysis of the sulfonyl fluoride group .
- Temperature control : Maintain <0°C during NaH-mediated deprotonation steps to prevent undesired ring-opening of oxazole intermediates .
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance regioselectivity in cross-coupling steps, as observed in related heterocyclic systems .
Q. How should conflicting data on sulfonyl fluoride reactivity in biological systems be resolved?
Contradictions may arise from:
- pH-dependent stability : Sulfonyl fluorides hydrolyze faster at alkaline pH, reducing bioavailability in certain assays .
- Off-target interactions : Use isotopic labeling (³⁶S or ¹⁸O) or competitive activity-based protein profiling (ABPP) to distinguish specific vs. nonspecific binding .
Q. What computational tools are suitable for predicting the compound’s reactivity in enzyme inhibition?
- Molecular docking : Software like AutoDock Vina can model interactions between the sulfonyl fluoride and catalytic serine residues (e.g., as validated for AEBSF in protease inhibition) .
- DFT calculations : Predict electrophilicity of the sulfur center to guide analog design for improved selectivity .
Q. How does the dimethylamino-phenyl group influence the compound’s electronic properties?
- Electron-donating effect : The dimethylamino group increases electron density on the oxazole ring, altering UV-Vis absorption (λmax shifts observed in related aryl-oxazole derivatives) .
- Solvatochromism : Polar solvents induce charge-transfer transitions, detectable via fluorescence quenching assays .
Methodological Challenges and Solutions
Q. What strategies improve the compound’s stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Additives : Include stabilizing agents like trehalose (1–5% w/v) in aqueous formulations .
Q. How can researchers address low yields in the final fluorosulfonylation step?
- Reagent stoichiometry : Use a 1.5–2.0 molar excess of SO₂F₂ to drive the reaction to completion .
- Microwave-assisted synthesis : Reduce reaction time and improve conversion rates (e.g., 30 min at 80°C vs. 12 hr conventional heating) .
Cross-Disciplinary Applications
Q. What role could this compound play in materials science?
Q. Are there neuropharmacological implications for this compound?
- Epilepsy research : Analogous sulfonyl fluorides (e.g., AEBSF) modulate ROS in seizure models, suggesting potential for studying oxidative stress in neuronal networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
